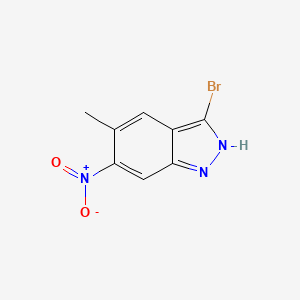

3-Bromo-5-methyl-6-nitro-1H-indazole

Overview

Description

“3-Bromo-5-methyl-6-nitro-1H-indazole” is a chemical compound with the molecular weight of 256.06 . It is used as a reactant in the preparation of Pazopanib, an oral angiogenesis inhibitor targeting VEGFR and PDGFR .

Synthesis Analysis

The synthesis of “3-Bromo-5-methyl-6-nitro-1H-indazole” involves various chemical reactions. The compound can be synthesized from 2-Ethyl-5-nitrobenzenamine . The synthesis process involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Molecular Structure Analysis

The IUPAC name of the compound is 3-bromo-5-methyl-6-nitro-1H-indazole . The InChI code is 1S/C8H6BrN3O2/c1-4-2-5-6 (10-11-8 (5)9)3-7 (4)12 (13)14/h2-3H,1H3, (H,10,11) .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with arynes under mild reaction conditions to afford 3-substituted indazoles . The reaction involves a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature is recommended to be in a refrigerator or in an inert atmosphere at 2-8°C .Scientific Research Applications

- Antihypertensive Drugs : Indazole structures are used in the development of drugs to treat high blood pressure .

- Anticancer Drugs : Some indazole derivatives have been found to have anticancer properties .

- Antidepressants : Indazole structures are used in the development of drugs to treat depression .

- Anti-inflammatory Drugs : Indazole derivatives can be used to develop drugs that reduce inflammation .

- Antibacterial Agents : Some indazole derivatives have been found to have antibacterial properties .

- Treatment of Respiratory Diseases : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

The synthesis of indazoles involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific indazole derivative and its intended use.

-

Synthesis of N-Heterocycles : Indazoles can be used in the synthesis of N-Heterocycles. Recent literature suggests that 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .

-

Phosphoryl Group Tuning : The phosphoryl group in indazoles can act both as a tuning group and a traceless group. This property can be utilized in various chemical reactions .

-

Construction of Indazole Skeleton : The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones. Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .

-

Cycloaddition Reactions : The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .

-

Radical-Mediated Decarboxylative C-N Cross-Coupling : A radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, triazoles, indoles, and anilines provides a broad range of alkylated products .

-

Intramolecular Amination : 1-Aryl-2-(2-nitrobenzylidene)hydrazines readily undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives in good yields .

-

Synthesis of N-Heterocycles : Indazoles can be used in the synthesis of N-Heterocycles. Recent literature suggests that 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .

-

Phosphoryl Group Tuning : The phosphoryl group in indazoles can act both as a tuning group and a traceless group. This property can be utilized in various chemical reactions .

-

Construction of Indazole Skeleton : The 1H-indazole skeleton can be constructed by a [3 + 2] annulation approach from arynes and hydrazones. Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles .

-

Cycloaddition Reactions : The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .

-

Radical-Mediated Decarboxylative C-N Cross-Coupling : A radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles, including indazoles, triazoles, indoles, and anilines provides a broad range of alkylated products .

-

Intramolecular Amination : 1-Aryl-2-(2-nitrobenzylidene)hydrazines readily undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives in good yields .

Safety And Hazards

properties

IUPAC Name |

3-bromo-5-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-4-2-5-6(10-11-8(5)9)3-7(4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYMRDKKBLIACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methyl-6-nitro-1H-indazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1523413.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-ol](/img/structure/B1523417.png)

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B1523424.png)

![1-[(3-Bromophenyl)methyl]piperidine-2,6-dione](/img/structure/B1523425.png)